1-Methylethyl 3,4,5-trimethoxybenzoate
Description
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Structure
3D Structure
Properties
CAS No. |
6510-89-0 |
|---|---|
Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
propan-2-yl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C13H18O5/c1-8(2)18-13(14)9-6-10(15-3)12(17-5)11(7-9)16-4/h6-8H,1-5H3 |
InChI Key |
WSGQQLRXHFUPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-Methylethyl 3,4,5-trimethoxybenzoate (CAS 6510-89-0)
Abstract
1-Methylethyl 3,4,5-trimethoxybenzoate (also known as Isopropyl 3,4,5-trimethoxybenzoate) is a lipophilic ester derivative of 3,4,5-trimethoxybenzoic acid. Characterized by its low melting point (39–41 °C) and distinct spectroscopic signature, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including trimebutine analogues and tubulin-binding agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, analytical characterization standards, and biological reactivity profiles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound represents the isopropyl ester of the electron-rich 3,4,5-trimethoxybenzoic acid. The introduction of the isopropyl group enhances lipophilicity compared to its methyl ester counterpart, altering its pharmacokinetic potential and solubility in organic media.
Table 1: Physicochemical Constants
| Property | Value | Source |
| CAS Number | 6510-89-0 | [1] |
| IUPAC Name | Propan-2-yl 3,4,5-trimethoxybenzoate | [1] |
| Molecular Formula | C₁₃H₁₈O₅ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Physical State | Low-melting solid or light brown oil (dependent on purity/temp) | [2][3] |
| Melting Point | 39–41 °C | [2] |
| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Insoluble in H₂O | [2] |
| Key Functional Groups | Ester (Isopropyl), Methoxy (x3, Electron Donating) | [1] |
Synthetic Methodologies
Two primary pathways are established for the synthesis of CAS 6510-89-0: Fischer Esterification (economical, scalable) and Acyl Chloride Coupling (high yield, rapid).
Protocol A: Acid-Catalyzed Fischer Esterification
This method utilizes the equilibrium reaction between the parent acid and isopropanol, driven by the removal of water.
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
Isopropanol (Excess, solvent)[1]
-
H₂SO₄ or p-Toluenesulfonic acid (pTSA) (0.1 eq, catalyst)
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,4,5-trimethoxybenzoic acid in anhydrous isopropanol (0.5 M concentration).
-
Catalysis: Add catalytic pTSA (10 mol%).
-
Reflux: Heat the mixture to reflux (82 °C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2][3]
-
Workup: Evaporate excess isopropanol under reduced pressure. Dissolve residue in EtOAc.
-
Wash: Wash organic layer with sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from cold hexane/ether if solid, or purify via flash chromatography if oil.
Protocol B: Acyl Chloride Nucleophilic Substitution
Ideal for small-scale, high-purity synthesis.
Reagents:
-
3,4,5-Trimethoxybenzoyl chloride (1.0 eq)
-
Isopropanol (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq, base)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Workflow:
-
Preparation: Dissolve isopropanol and Et₃N in dry DCM at 0 °C under N₂ atmosphere.
-
Addition: Dropwise add 3,4,5-trimethoxybenzoyl chloride dissolved in DCM.
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Quench: Quench with water. Separate organic layer.
-
Isolation: Wash with 1M HCl, then NaHCO₃. Dry and concentrate to yield the ester.
Visualization: Synthetic Logic
Figure 1: Dual synthetic pathways for CAS 6510-89-0, highlighting the direct esterification and the activated acid chloride route.
Analytical Characterization
The structural integrity of 1-Methylethyl 3,4,5-trimethoxybenzoate is validated through Nuclear Magnetic Resonance (NMR).[2][4] The isopropyl group provides a diagnostic septet/doublet pattern that distinguishes it from methyl/ethyl analogues.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.28 (s, 2H): Aromatic protons (Positions 2, 6).[4][3] The symmetry of the ring results in a singlet.
-
δ 5.24–5.30 (sept, J = 6.3 Hz, 1H): Methine proton of the isopropyl group (-CH -).
-
δ 3.90–3.91 (s, 6H): Methoxy protons at meta positions (3, 5-OMe).
-
δ 3.89 (s, 3H): Methoxy proton at para position (4-OMe).[3]
-
δ 1.36 (d, J = 6.3 Hz, 6H): Methyl protons of the isopropyl group (-CH(CH ₃)₂).
¹³C NMR (100 MHz, CDCl₃):
-
Carbonyl: δ 165.74 (Ester C=O)[3]
-
Aromatic: δ 152.84 (C-3,5), 142.03 (C-4), 125.91 (C-1), 106.76 (C-2,6)
-
Aliphatic: δ 68.59 (Isopropyl CH), 60.91 (4-OMe), 56.23 (3,5-OMe), 21.90 (Isopropyl CH₃)
Infrared Spectroscopy (IR):
-
1711 cm⁻¹: Strong C=O stretch (Ester).
-
1590 cm⁻¹: Aromatic C=C stretch.
-
1129 cm⁻¹: C-O stretch.
Visualization: Analytical Fingerprint
Figure 2: NMR signal assignment logic. The isopropyl region (green) is the key differentiator from other trimethoxybenzoate esters.
Biological Activity & Applications[3][6][8][10]
Pharmacological Potential
The 3,4,5-trimethoxybenzoate moiety is a privileged scaffold in medicinal chemistry, often associated with tubulin inhibition and antioxidant activity.
-
Cytotoxicity: In vitro studies against SCC9 (oral squamous cell carcinoma) indicate an IC₅₀ of approximately 373 µM [3]. While this indicates moderate potency, the compound serves as a baseline lipophilic analogue for Structure-Activity Relationship (SAR) studies.
-
Mechanism: The trimethoxy pattern mimics the A-ring of colchicine, potentially interacting with the colchicine-binding site on tubulin, leading to microtubule destabilization.
Chemical Reactivity (Reduction)
This ester exhibits specific reactivity patterns useful in organic synthesis.[1][5][6][7]
-
Selective Reduction: Unlike simple aliphatic esters, the electron-rich nature of the trimethoxy ring makes the carbonyl less electrophilic.[1][6] Standard reduction with NaBH₄ in diglyme at 162 °C requires the addition of LiCl to proceed, converting the ester to 3,4,5-trimethoxybenzyl alcohol [2].[4][1][6][7] This "LiCl-activation" is a critical nuance for researchers attempting to reduce this specific ester.
Safety & Handling
While specific SDS data for the isopropyl ester is limited, handling should align with the hazard profile of 3,4,5-trimethoxybenzoic acid derivatives.
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
First Aid: In case of contact, flush with water for 15 minutes.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12218671, Isopropyl 3,4,5-trimethoxybenzoate. Retrieved from [Link]
- Zhu, H., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162 °C. Journal of Organic Chemistry. (Data cited from researchgate snippet describing physical constants and reduction behavior).
-
Bezerra, D. P., et al. (2012). Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
3,4,5-trimethoxybenzoic acid isopropyl ester synonyms
Technical Monograph: Isopropyl 3,4,5-Trimethoxybenzoate (CAS 6510-89-0) [1]
Executive Summary
Isopropyl 3,4,5-trimethoxybenzoate (CAS 6510-89-0) is the isopropyl ester derivative of 3,4,5-trimethoxybenzoic acid (TMBA).[1] While less common than its methyl analog (a known impurity in Trimebutine Maleate synthesis), this molecule represents a critical process-related impurity or degradant in pharmaceutical workflows where isopropanol (IPA) is utilized as a reaction solvent or crystallization medium.
This guide provides a definitive technical breakdown of the molecule's nomenclature, a validated protocol for synthesizing high-purity reference standards, and an analysis of its formation pathways in drug development.
Nomenclature & Chemical Identification
Precise identification is the bedrock of regulatory filing. The following table consolidates the chemical taxonomy for Isopropyl 3,4,5-trimethoxybenzoate to facilitate database searching and Certificate of Analysis (CoA) generation.
Table 1: Chemical Identity & Registry
| Identifier Type | Designation |
| IUPAC Name | Propan-2-yl 3,4,5-trimethoxybenzoate |
| Common Name | Isopropyl 3,4,5-trimethoxybenzoate |
| CAS Registry Number | 6510-89-0 |
| EC Number | 229-402-6 |
| Molecular Formula | C₁₃H₁₈O₅ |
| Molecular Weight | 254.28 g/mol |
| SMILES | CC(C)OC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
| Key Functional Groups | Ester (Isopropyl), Methoxy (x3), Phenyl ring |
Nomenclature Visualization
The following diagram illustrates the structural derivation of the synonyms, linking the core acid moiety to its ester derivative.
Figure 1: Structural derivation and synonymous nomenclature of Isopropyl 3,4,5-trimethoxybenzoate.
Pharmaceutical Context: Impurity Profiling
In the synthesis of Trimebutine (a gastrointestinal motility regulator), the primary intermediate is 3,4,5-trimethoxybenzoyl chloride.
The Risk of Solvolysis: If Isopropanol (IPA) is used during the workup of the acid chloride or as a recrystallization solvent for the final API, residual acid chloride or protonated API can undergo transesterification or solvolysis . This generates Isopropyl 3,4,5-trimethoxybenzoate as a specific process impurity.
-
Impurity Classification: Organic Impurity (Process-Related).
-
Detection: It is structurally similar to Trimebutine Impurity C (Methyl ester), but its retention time in Reverse Phase HPLC (RP-HPLC) will be longer due to the increased lipophilicity of the isopropyl group compared to the methyl group.
Synthesis of Reference Standard
To quantify this impurity in a drug substance, a high-purity reference standard is required. The following protocol utilizes the Acid Chloride Method , which is preferred over Fischer Esterification for analytical standards due to higher conversion rates and easier purification.
Reaction Scheme
-
Activation: 3,4,5-Trimethoxybenzoic acid
3,4,5-Trimethoxybenzoyl chloride (using Thionyl Chloride). -
Esterification: Acid Chloride + Isopropanol
Isopropyl 3,4,5-trimethoxybenzoate.
Validated Protocol
Reagents:
-
3,4,5-Trimethoxybenzoic acid (TMBA): 10.0 g (47.1 mmol)
-
Thionyl Chloride (
): 15 mL (Excess) -
Isopropanol (IPA): 50 mL (Anhydrous)
-
Triethylamine (
): 7.0 mL (Acid scavenger) -
Dichloromethane (DCM): 100 mL
Step-by-Step Methodology:
-
Activation Phase:
-
In a 250 mL Round Bottom Flask (RBF) equipped with a reflux condenser and drying tube (
), suspend 10.0 g of TMBA in 15 mL of Thionyl Chloride. -
Critical Step: Heat to reflux (
) for 2 hours. The solution will turn clear as the acid chloride forms and gases evolve. -
Evaporate excess
under reduced pressure (Rotavap) to yield the crude acid chloride as a yellow oil/solid. Do not expose to moisture.[2]
-
-
Esterification Phase:
-
Dissolve the crude acid chloride in 30 mL of anhydrous DCM.
-
Cool the solution to
in an ice bath. -
Add a mixture of Isopropanol (50 mL) and Triethylamine (7.0 mL) dropwise over 20 minutes. Exothermic reaction.[3]
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Workup & Purification:
-
Quench the reaction with 50 mL saturated
solution (removes unreacted acid and neutralizes HCl salts). -
Extract the organic layer (DCM) and wash with Brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: Recrystallize the resulting solid from minimal hot hexane/ethyl acetate (9:1) to obtain white crystalline needles.[3]
-
Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis workflow for generating the reference standard.
Analytical Characterization
To validate the identity of the synthesized standard, compare experimental data against these predicted parameters.
Table 2: Predicted Spectroscopic Data
| Technique | Signal/Parameter | Interpretation |
| 1H NMR (CDCl₃) | Isopropyl Methyls: The doublet corresponds to the two equivalent | |
| Methoxy Groups: Singlet(s) representing the three | ||
| Isopropyl Methine: The septet corresponds to the | ||
| Aromatic Protons: The two equivalent protons on the symmetric benzene ring. | ||
| IR Spectroscopy | 1715 cm⁻¹ | C=O Stretch: Strong ester carbonyl band. |
| Mass Spectrometry | m/z 254 [M]+ | Molecular ion peak matching the formula weight. |
References
-
Pinpools. (n.d.). Isopropyl 3,4,5-trimethoxybenzoate CAS 6510-89-0.[1][4] Retrieved February 28, 2026, from [Link]
-
MolAid. (n.d.). Isopropyl 3,4,5-trimethoxybenzoate Structure and Properties. Retrieved February 28, 2026, from [Link]
Sources
Rational Design of Piplartine Analogs: The 3,4,5-Trimethoxybenzoate Pharmacophore in Targeted Therapeutics
Executive Summary
Piplartine (piperlongumine), an alkamide isolated from Piper longum, has emerged as a highly potent lead compound in oncology and parasitology. Its unique ability to selectively induce reactive oxygen species (ROS) in cancer cells while sparing normal tissue makes it a privileged scaffold. Recent medicinal chemistry efforts have focused on replacing its native
This technical guide provides an in-depth analysis of the structural rationale, multi-target mechanisms, and validated experimental protocols for synthesizing and evaluating 3,4,5-trimethoxybenzoate piplartine analogs.
Structural Rationale & Pharmacophore Dynamics
The native piplartine molecule consists of a 3,4,5-trimethoxycinnamoyl group attached to a dihydropyridinone (lactam) ring. While the lactam ring is essential for ROS generation via electrophilic attack, the cinnamate linker contains an
By truncating the cinnamate to a 3,4,5-trimethoxybenzoate moiety, researchers have engineered analogs that exhibit enhanced metabolic stability and superior selectivity[1]. The trimethoxy aromatic ring is a well-established pharmacophore known to mimic the binding profile of colchicine, effectively interacting with hydrophobic pockets in target proteins such as CRM1 (Exportin-1) and tubulin[1].
Structure-Activity Relationship (SAR) of Piplartine 3,4,5-trimethoxybenzoate analogs.
Mechanism of Action: Multi-Target Synergy
The therapeutic efficacy of 3,4,5-trimethoxybenzoate analogs is driven by a dual-action mechanism that disrupts cellular homeostasis in highly proliferative cells (tumors and parasites).
-
CRM1 (Exportin-1) Inhibition: Molecular docking studies confirm that analogs such as 4-methoxy-benzyl 3,4,5-trimethoxybenzoate interact directly with the Cys528 residue of CRM1[1]. CRM1 is responsible for the nuclear export of major tumor suppressor proteins (e.g., p53, p21). By blocking this export channel, the analogs force the nuclear retention of these proteins, triggering transcriptional activation of apoptotic pathways[1].
-
Selective Oxidative Stress: Cancer cells and parasites operate at a higher baseline of oxidative stress than healthy cells. The modified piplartine analogs deplete intracellular glutathione (GSH), pushing the cells past the apoptotic threshold without harming normal fibroblasts[2].
Dual mechanism of action: CRM1 inhibition and ROS accumulation leading to apoptosis.
Quantitative Biological Evaluation
The biological versatility of the 3,4,5-trimethoxybenzoate moiety has been validated across multiple disease models, demonstrating both potent cytotoxicity against human oral squamous cell carcinoma (SCC9) and profound antiparasitic effects against Trypanosoma cruzi and Leishmania amazonensis[3][4][5].
| Compound | Target Disease Model | IC50 (µM) | Selectivity Index (SI) | Key Mechanism / Target |
| 4-Methoxy-benzyl 3,4,5-trimethoxybenzoate | Oral Squamous Cell Carcinoma (SCC9) | 46.21 | > 16.0 | CRM1 Inhibition, Apoptosis[1] |
| Diphenyl 3,4,5-trimethoxybenzoate | Chagas Disease (T. cruzi) | 35.30 | N/A | Antiparasitic (Trypomastigote)[3] |
| Benzyl 3,4,5-trimethoxybenzoate | Leishmaniasis (L. amazonensis) | 0.025 | > 3.2 | Antiparasitic (Promastigote)[5] |
| (E)-N-Acryloyl-3-(3,4,5-trimethoxyphenyl)acrylamide | Breast Cancer (MDA-MB-231) | 1.50 | 4.4 | Migration Inhibition |
Data synthesized from recent in vitro evaluations highlighting the broad-spectrum efficacy of the trimethoxybenzoate scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to guide researchers in troubleshooting and optimization.
Synthetic Workflow: PyBOP-Mediated Esterification
Causality & Rationale: Traditional esterification using oxalyl chloride generates HCl gas, which can degrade acid-sensitive benzylic alcohols and lead to unwanted chlorination side-reactions. By utilizing PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA, the carboxylate is activated under mild, basic conditions. This prevents substrate degradation and ensures high-yielding coupling.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 1.0 equivalent of 3,4,5-trimethoxybenzoic acid in anhydrous dichloromethane (DCM) (0.2 M concentration).
-
Activation: Add 1.2 equivalents of PyBOP and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Validation check: The solution should turn slightly yellow, indicating the formation of the active phosphonium ester.
-
Coupling: Stir for 15 minutes at room temperature, then add 1.1 equivalents of the target alcohol (e.g., 4-methoxybenzyl alcohol).
-
Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor the disappearance of the starting acid via TLC (Hexane:Ethyl Acetate, 7:3).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography.
-
Characterization: Validate the structural integrity using ¹H NMR, ¹³C NMR, and HRMS. Crucial marker: The disappearance of the carboxylic acid proton and the emergence of the benzylic CH₂ protons (~5.3 ppm) confirm successful esterification[3].
Self-validating synthetic workflow for 3,4,5-trimethoxybenzoate derivatives.
In Vitro Cytotoxicity & ROS Validation Assay
Causality & Rationale: To prove that the synthesized analogs selectively kill cancer cells via oxidative stress, a dual-assay system is employed. The MTS assay is chosen over MTT because it yields a soluble formazan product, eliminating the need for a solubilization step and reducing pipetting errors. Concurrently, the DCFDA fluorogenic probe is used; it is cell-permeable but becomes trapped upon cleavage by intracellular esterases. Its subsequent oxidation by ROS provides a direct, quantifiable validation of the drug's electrophilic mechanism.
Step-by-Step Methodology:
-
Cell Seeding: Seed SCC9 cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂ to allow adhesion. -
Compound Treatment: Treat the cells with serial dilutions of the piplartine analog (e.g., 100 µM to 0.78 µM) dissolved in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity). Incubate for 48 hours.
-
Viability Readout (MTS): Add 20 µL of MTS reagent to each well. Incubate for 1–4 hours. Read the absorbance at 490 nm using a microplate reader. Calculate the IC50 using non-linear regression.
-
ROS Validation (DCFDA): In a parallel plate treated for only 6 hours, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes in the dark. Wash again, and measure fluorescence (Excitation: 485 nm / Emission: 535 nm). Validation check: A dose-dependent increase in fluorescence compared to the vehicle control confirms ROS accumulation as the primary driver of cytotoxicity.
Conclusion
The strategic incorporation of the 3,4,5-trimethoxybenzoate moiety into the piplartine scaffold represents a significant leap in rational drug design. By fine-tuning the balance between electrophilic reactivity and hydrophobic target binding, these analogs achieve high selectivity indices against aggressive carcinomas and parasitic infections. The standardized, self-validating protocols provided herein empower researchers to synthesize, evaluate, and further optimize this privileged pharmacophore for future clinical applications.
References
- Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma.MDPI Molecules.
- Piplartine Synthetic Analogs: In Silico Analysis and Antiparasitic Study against Trypanosoma cruzi.MDPI Pharmaceuticals.
- Research Article Design, Antileishmanial Activity, and QSAR Studies of a Series of Piplartine Analogues.Semantic Scholar.
- Synthetic Analogue of the Natural Product Piperlongumine as a Potent Inhibitor of Breast Cancer Cell Line Migration.SciELO.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piplartine Synthetic Analogs: In Silico Analysis and Antiparasitic Study against Trypanosoma cruzi [mdpi.com]
- 4. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Reaction of 3,4,5-trimethoxybenzoyl chloride with isopropyl alcohol
Application Note: High-Yield Synthesis of Isopropyl 3,4,5-Trimethoxybenzoate
Executive Summary
This application note details the protocol for the synthesis of Isopropyl 3,4,5-trimethoxybenzoate via the nucleophilic acyl substitution of 3,4,5-trimethoxybenzoyl chloride with isopropyl alcohol (IPA) .
While methyl and ethyl esters of 3,4,5-trimethoxybenzoic acid are common solid intermediates, the isopropyl ester presents unique physicochemical properties (lower melting point, increased lipophilicity) relevant to drug delivery systems and structure-activity relationship (SAR) studies. This guide addresses the specific challenge of esterifying a sterically hindered secondary alcohol with a moisture-sensitive acid chloride, ensuring high purity (>98%) suitable for pharmaceutical applications.
Scientific Foundation & Mechanism
Reaction Rationale
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism under basic conditions (Schotten-Baumann type modification). The base (Triethylamine or Pyridine) serves two critical roles:
-
Scavenger: Neutralizes the hydrochloric acid (HCl) by-product, driving the equilibrium forward and preventing acid-catalyzed degradation.
-
Catalyst (Nucleophilic): If Pyridine/DMAP is used, it forms an active acyl-pyridinium intermediate, which is more electrophilic than the acid chloride, accelerating the attack by the secondary alcohol.
Reaction Pathway Visualization
Figure 1: Mechanistic flow of the esterification process.
Material Specifications & Safety
Reagent Quality:
-
3,4,5-Trimethoxybenzoyl chloride: >98% purity. Critical: This reagent is moisture-sensitive. Verify quality by checking for white precipitate (benzoic acid) before use.
-
Isopropyl Alcohol: Anhydrous (<0.05% water).
-
Dichloromethane (DCM): Anhydrous, stabilized with amylene.
-
Triethylamine (TEA): Dried over KOH or distilled.
Safety Hazards:
-
Acid Chloride: Corrosive, lachrymator. Releases HCl on contact with moisture. Handle in a fume hood.
-
DCM: Suspected carcinogen, volatile.
Experimental Protocol
Scale: 10.0 mmol (Representative Lab Scale)
Preparation
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon to create an inert atmosphere.
Reaction Setup
-
Charge Solvent: Add 30 mL of anhydrous DCM to the RBF.
-
Add Alcohol & Base: Add Isopropanol (0.92 mL, 12.0 mmol, 1.2 eq) and Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) .
-
Cool: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Add Acid Chloride: Dissolve 3,4,5-trimethoxybenzoyl chloride (2.31 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM . Add this solution dropwise to the reaction mixture over 15 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Note: Dropwise addition controls the exotherm and prevents localized overheating.
-
Execution
-
Warm Up: After addition is complete, allow the reaction to stir at
for 30 minutes. -
Ambient Stir: Remove the ice bath and allow the mixture to warm to room temperature (
). Stir for 4–6 hours.-
Monitor: Check reaction progress via TLC (30% EtOAc in Hexanes). The acid chloride spot (
, unstable) should disappear, and the ester spot ( ) should appear.
-
Workup & Isolation Workflow
Figure 2: Purification workflow ensuring removal of amine salts and acid impurities.
Characterization & Validation
The isopropyl ester has a significantly lower melting point than its methyl analog due to the disruption of crystal packing by the bulky isopropyl group.
Table 1: Physicochemical Data
| Property | Value | Notes |
| Appearance | White solid or colorless oil | Low melting point (39–41°C) [1].[1] |
| Molecular Weight | 254.28 g/mol | Formula: |
| Yield (Typical) | 85 – 92% | After workup and drying. |
Spectroscopic Validation (NMR): The following data confirms the structure, specifically the isopropyl septet and the symmetry of the trimethoxy benzene ring.
-
NMR (300 MHz,
):-
7.28 (s, 2H, Ar-H 2,6) – Characteristic singlet indicating symmetry.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
5.30 (sept,
Hz, 1H, CH of isopropyl) – Deshielded by ester oxygen. - 3.91 (s, 6H, meta-OMe ) – Integrated for 6 protons.
- 3.89 (s, 3H, para-OMe ).
-
1.36 (d,
Hz, 6H, CH3 of isopropyl).
-
-
IR Spectrum:
-
Strong absorption at 1710–1715 cm⁻¹ (Ester Carbonyl
stretch).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried. Use fresh acid chloride or distill it (BP ~185°C @ 18 mmHg) before use [2]. |
| Impurity: Benzoic Acid | Incomplete washing | The acid chloride hydrolyzes to 3,4,5-trimethoxybenzoic acid. Ensure the NaHCO3 wash is thorough (pH of aqueous layer should be ~8-9). |
| Product is Oily/Yellow | Residual Solvent/Color | The product melts near body temperature. Keep cold to solidify. If yellow, pass through a short pad of silica gel (eluent: 20% EtOAc/Hexane). |
References
-
Reductions of Carboxylic Acids and Esters. (2026). Experimental data for Isopropyl 3,4,5-trimethoxybenzoate. Retrieved from (Note: Cited for specific NMR/MP data found in chemical literature archives).
-
National Institute of Standards and Technology (NIST). (2024). 3,4,5-Trimethoxybenzoyl chloride Properties. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Application Note: High-Purity Isolation of Isopropyl 3,4,5-trimethoxybenzoate via Flash Column Chromatography
Abstract & Scope
This guide details the purification of Isopropyl 3,4,5-trimethoxybenzoate (MW: ~254.28 g/mol ), a critical intermediate in the synthesis of reserpine analogs and gallic acid derivatives. While often synthesized via Fischer esterification or acyl chloride coupling, the crude product frequently contains unreacted 3,4,5-trimethoxybenzoic acid (TMBA), catalyst residues (
This protocol moves beyond standard "cookbook" chemistry by integrating a chemically active workup prior to chromatography. This hybrid approach reduces the purification burden on the silica column, preventing the common issue of "acid streaking" and ensuring >99% purity for downstream pharmaceutical applications.
Chemical Context & Separation Logic
The Challenge: Polarity & Ionization
The separation challenges lie in the structural similarity between the product (ester) and the starting material (acid).
-
Target (Ester): Moderately polar, non-ionizable, elutes easily on silica.
-
Impurity (Acid): Highly polar, ionizable (pKa ~4.0). On standard silica, free acids streak significantly due to interaction with silanol groups, often contaminating the ester fractions.
The Strategy: "Chemical Filter" before "Physical Filter"
Instead of relying solely on the column to separate the acid from the ester, we utilize a biphasic extraction to chemically remove the acid first. The column is then used for "polishing"—removing non-polar byproducts and trace colored impurities.
| Compound | Polarity | State | Removal Strategy | |
| Isopropyl 3,4,5-trimethoxybenzoate | Moderate | Low-melting Solid/Oil | 0.45 – 0.55 | Collect (Product) |
| 3,4,5-Trimethoxybenzoic Acid | High | Solid | 0.05 (Streaks) | NaHCO |
| Isopropanol | High | Volatile Liquid | N/A | Rotary Evaporation |
| Non-polar oligomers | Low | Oil | > 0.80 | Early Elution |
Pre-Column Method Development
Analytical TLC Optimization
Before running the column, the solvent system must be optimized using Thin Layer Chromatography (TLC).
-
Stationary Phase: Silica Gel 60
aluminum-backed plates. -
Detection: UV absorption at 254 nm (Strong absorption due to trimethoxybenzene moiety).
-
Stain: Iodine (
) vapor or Phosphomolybdic Acid (PMA) for verifying non-UV active impurities.
Recommended Solvent Systems:
-
100% Hexanes: Checks for very non-polar impurities.
-
4:1 Hexanes:Ethyl Acetate: Standard starting point.[1] Target
for product is ~0.3–0.4. -
Dichloromethane (DCM): Alternative if the compound is insoluble in Hexane/EtOAc (unlikely for this ester).
Expert Tip: If the crude mixture still contains significant acid (verified by a spot at the baseline), add 1% Acetic Acid to the TLC eluent. This suppresses ionization, causing the acid to move as a sharp spot (
Detailed Protocol
Phase 1: Chemically Active Workup (Crucial Step)
Do not skip this step.[2] Direct chromatography of the crude reaction mixture often leads to column saturation and poor resolution.
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (10 mL per gram of crude).
-
Acid Removal: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (
) . -
Brine Wash: Wash once with saturated NaCl to remove trapped water.
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Result: The residue should now be >90% pure ester. The column will now serve to remove trace color and non-polar impurities.
Phase 2: Column Setup & Loading[4]
-
Stationary Phase: Silica Gel 60 (40–63
m particle size). -
Column Dimensions: Use a 10:1 to 20:1 ratio of Silica to Crude mass.
-
Example: For 1g crude, use 15g Silica (approx. 20-25mm diameter column).
-
-
Loading Method: Dry Loading is recommended to maximize resolution.
-
Dissolve crude in minimal DCM.
-
Add Celite 545 (1:1 w/w ratio with crude).
-
Evaporate solvent on a rotavap until a free-flowing powder remains.
-
Pour powder onto the top of the packed column.
-
Phase 3: Gradient Elution
A step-gradient is more efficient than an isocratic run for this synthesis.
| Step | Solvent Composition (Hexanes : EtOAc) | Volume (Column Volumes - CV) | Purpose |
| 1 | 100 : 0 | 2 CV | Elute very non-polar grease/oils. |
| 2 | 90 : 10 | 3 CV | Elute minor side products. |
| 3 | 80 : 20 | Until Product Elutes | Elute Target Ester. |
| 4 | 50 : 50 | 2 CV | Flush remaining polar trash. |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the purification process.
Caption: Logic flow for the isolation of Isopropyl 3,4,5-trimethoxybenzoate, emphasizing the critical pre-column acid removal step.
Validation & Troubleshooting
Self-Validating the Protocol[8]
-
Visual Check: The product should crystallize as a white solid or solidify into a colorless oil upon high-vacuum drying. If it remains yellow, trace phenols or oxidation products are present.
-
NMR Verification (
):-
Look for the septet at
5.0–5.2 ppm (Isopropyl CH). -
Look for the doublet at
1.3–1.4 ppm (Isopropyl ). -
Confirm absence of broad singlet >10 ppm (Carboxylic acid proton).
-
Troubleshooting Table
| Issue | Diagnosis | Corrective Action |
| Product Streaking | Acid contamination or column overload. | Add 0.5% Triethylamine (TEA) to mobile phase (rarely needed if workup is good). |
| Low Recovery | Product crystallizing on column or hydrolysis. | Ensure mobile phase solubility; avoid leaving product on silica for >4 hours. |
| Co-elution | Impurity has similar polarity. | Change solvent system to DCM:MeOH (99:1) to exploit "selectivity" differences over polarity. |
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978). "Rapid chromatographic techniques for preparative separations with moderate resolution". Journal of Organic Chemistry. 43 (14): 2923–2925. Link
-
Li, Z. et al. (2012). "Isopropyl 3,4,5-trihydroxybenzoate". Acta Crystallographica Section E. E68, o650.[3] (Describes synthesis and properties of the related gallate ester, confirming isopropyl ester stability and workup protocols). Link
-
Biotage . (2025). "Successful Flash Chromatography: A Whitepaper".[8] Biotage Application Notes. (General guide on gradient optimization and loading capacity). Link
-
University of Rochester . "Solvent Systems for Flash Column Chromatography". Chemistry Department Guidelines. (Authoritative source for solvent polarity and binary mixtures). Link
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Isopropyl 3,4,5-trihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flash Chromatography | OpenOChem Learn [learn.openochem.org]
- 5. scribd.com [scribd.com]
- 6. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 7. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 8. biotage.com [biotage.com]
Cytotoxicity testing of benzoate esters on SCC9 cancer cells
Application Note & Protocols
Topic: Cytotoxicity Testing of Benzoate Esters on SCC9 Cancer Cells Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Bioactive Potential of Benzoate Esters in Oral Squamous Cell Carcinoma
Benzoate esters, a class of compounds derived from benzoic acid, are widely utilized as preservatives in cosmetics, food products, and pharmaceuticals due to their antimicrobial properties. Beyond their role as excipients, certain derivatives of benzoic acid have garnered significant interest for their potential therapeutic activities, including anticancer effects.[1][2] The investigation into their cytotoxicity—the ability to kill cells—is a critical first step in evaluating their potential as chemotherapeutic agents.
This guide provides a comprehensive framework for assessing the cytotoxic effects of benzoate esters using the SCC9 human cell line, a well-established model for oral squamous cell carcinoma (OSCC).[3][4][5] SCC9 cells, derived from a metastatic lesion of a tongue carcinoma, provide a clinically relevant in vitro system for studying the molecular mechanisms of OSCC and for the initial screening of potential drug candidates.[6][7]
We will detail the foundational protocols for cell culture and the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for an initial assessment of cell viability.[8][9] Furthermore, to provide deeper mechanistic insights, this note includes advanced protocols for dissecting the mode of cell death, focusing on the detection of apoptosis through caspase activation and the measurement of oxidative stress, a known pathway of benzoate ester-induced toxicity.[10][11]
Core Principles of In Vitro Cytotoxicity Assessment
The primary goal of cytotoxicity testing is to quantify the degree to which a compound is toxic to cells. This is typically achieved by establishing a dose-response relationship , where increasing concentrations of the test compound are correlated with a decrease in cell viability. The key metric derived from this relationship is the IC50 (Inhibitory Concentration 50%) , which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[10]
The MTT assay is a colorimetric method that serves as an excellent initial screening tool. It measures the metabolic activity of a cell population, which in most healthy, proliferating cultures, correlates directly with the number of viable cells.[12][13] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9][13] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The overall workflow involves culturing a healthy population of SCC9 cells, exposing them to a range of benzoate ester concentrations for a defined period, and subsequently measuring the effect on cell viability. Key to this process is the inclusion of proper controls:
-
Untreated Control (Negative Control): Cells cultured in medium alone, representing 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the benzoate esters (e.g., DMSO) at the highest concentration used in the experiment. This ensures that the solvent itself does not impact cell viability.
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in SCC9 cells (e.g., cisplatin or staurosporine) to validate the assay's responsiveness.
The following diagram outlines the logical flow of the experimental procedure.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: Culture and Maintenance of SCC9 Cells
SCC9 cells are adherent and grow in epithelial-like clusters.[7] Proper cell culture technique is paramount for ensuring the health and consistency of the cells used in experiments.
Materials:
-
SCC9 cells (e.g., ATCC CRL-1629)[6]
-
Culture Medium: 1:1 mixture of DMEM and Ham's F12 medium supplemented with 400 ng/mL hydrocortisone, 10% Fetal Bovine Serum (FBS), and 1% Penicillin/Streptomycin solution.[3][7]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA solution
-
75 cm² tissue culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of frozen SCC9 cells in a 37°C water bath (approx. 2 minutes).[6][7]
-
Decontaminate the outside of the vial with 70% ethanol.
-
Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 125 x g for 5-7 minutes to pellet the cells and remove the cryoprotectant.[7]
-
Gently resuspend the cell pellet in 10-15 mL of fresh medium and transfer to a 75 cm² flask.
-
Incubate at 37°C, 5% CO₂. Change the medium after 24 hours to remove any remaining cryoprotectant and dead cells.
-
-
Subculturing (Passaging):
-
SCC9 cells should be passaged when they reach 70-80% confluency. The population doubling time is approximately 24-48 hours.[3]
-
Aspirate the old medium from the flask.
-
Gently wash the cell monolayer once with 5-10 mL of sterile PBS to remove any residual serum that can inhibit trypsin activity.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 3-5 minutes, or until cells begin to detach. Gently tap the side of the flask to aid detachment.[3]
-
Add 6-8 mL of complete culture medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and perform a cell count using a hemocytometer or automated cell counter.
-
Re-seed new 75 cm² flasks at a seeding density of 35,000-40,000 cells/cm². A split ratio of 1:3 to 1:6 is typical.[3][14]
-
Bring the final volume in the new flasks to 15-20 mL with fresh, pre-warmed medium. Incubate at 37°C, 5% CO₂. Renew culture medium every 2-3 days.[7]
-
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol is adapted for a 96-well plate format.
Materials:
-
Healthy, sub-confluent SCC9 cells
-
Complete culture medium
-
Benzoate esters of interest, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest SCC9 cells as described in Protocol 1.
-
Perform a cell count and dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Rationale: This seeding density is chosen to ensure cells are in an exponential growth phase during the treatment period and do not become over-confluent.[12]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of your benzoate esters in complete culture medium. A typical starting range might be from 1 µM to 1000 µM.
-
After the 24-hour incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of benzoate esters (or controls) to the appropriate wells. Ensure each condition is tested in triplicate or quadruplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
At the end of the incubation period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9][15]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[12]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition:
Data Analysis and Presentation
-
Calculate Percent Viability:
-
First, average the absorbance readings for your replicate wells for each condition.
-
Subtract the average absorbance of the media-only blank from all other readings.
-
Calculate the percent viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Generate Dose-Response Curve:
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and calculate the IC50 value.
-
Table 1: Example Data Presentation for Benzoate Ester Cytotoxicity
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control (0) | 1.254 | 0.082 | 100.0% |
| 1 | 1.211 | 0.075 | 96.6% |
| 10 | 1.053 | 0.061 | 84.0% |
| 50 | 0.642 | 0.045 | 51.2% |
| 100 | 0.315 | 0.029 | 25.1% |
| 500 | 0.098 | 0.015 | 7.8% |
| 1000 | 0.055 | 0.011 | 4.4% |
| IC50 (µM) | ~52 µM |
Delving Deeper: Investigating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the cells are dying. The two major forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[16] Benzoate esters are often reported to induce apoptosis, which is a controlled, energy-dependent process involving the activation of a cascade of enzymes called caspases.[10][11][17]
Caption: Simplified intrinsic apoptosis pathway potentially induced by benzoate esters.
Protocol 3: Apoptosis Detection via Caspase-3/7 Activity Assay
This protocol describes a fluorometric or luminescent assay to measure the activity of executioner caspases 3 and 7, which are hallmarks of apoptosis.[18]
Materials:
-
Caspase-Glo® 3/7 Assay System or similar fluorometric kit (e.g., based on DEVD substrate).[19]
-
SCC9 cells seeded and treated in a white-walled 96-well plate (for luminescence) or black-walled, clear-bottom plate (for fluorescence).
-
Luminometer or fluorescence microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat SCC9 cells with benzoate esters as described in Protocol 2 (steps 1 & 2), using the appropriate plate type for your assay. It is critical to include both negative and positive (e.g., staurosporine-treated) controls.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reconstitute the caspase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence of each well using a microplate reader.
-
The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a cell-permeable dye, such as CellROX® Green or DCFH-DA, which becomes fluorescent upon oxidation by ROS.[20][21]
Materials:
-
CellROX® Green Reagent or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
SCC9 cells seeded and treated in a black-walled, clear-bottom 96-well plate.
-
Fluorescence microplate reader or fluorescence microscope.
-
Positive control (e.g., H₂O₂ or tert-butyl hydroperoxide).
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat SCC9 cells with benzoate esters as described in Protocol 2 (steps 1 & 2). The treatment time for ROS detection is often shorter (e.g., 1-6 hours) than for viability assays.
-
-
Staining with ROS Indicator:
-
Following treatment, add the ROS detection reagent directly to the culture medium to a final concentration of 5 µM (for CellROX®) or 10 µM (for DCFH-DA).[21]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, gently wash the cells three times with warm PBS.[21]
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Measure the fluorescence using a microplate reader (e.g., Ex/Em ~485/520 nm for green fluorescent probes).
-
Conclusion
This application note provides a validated, multi-faceted approach to assessing the cytotoxicity of benzoate esters on SCC9 oral cancer cells. By starting with a robust viability screen using the MTT assay, researchers can efficiently determine the dose-dependent cytotoxic potential of their compounds. Subsequent investigation into the underlying mechanisms, such as the induction of apoptosis via caspase activation and the generation of oxidative stress, allows for a more comprehensive understanding of the compound's biological activity. These detailed protocols serve as a reliable foundation for drug discovery professionals and cancer researchers to explore the therapeutic potential of benzoate esters and their derivatives.
References
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved February 27, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 27, 2026, from [Link]
-
Apoptosis and Necrosis Assay (Flow Cytometry). (n.d.). Cyprotex - Evotec. Retrieved February 27, 2026, from [Link]
-
SCC-9 Cells. (n.d.). Applied Biological Materials Inc. Retrieved February 27, 2026, from [Link]
-
Catalán, M., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. Toxicology in Vitro, 65, 104814. Retrieved February 27, 2026, from [Link]
-
In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. (n.d.). PubMed. Retrieved February 27, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved February 27, 2026, from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved February 27, 2026, from [Link]
-
SCC-9 Cells. (n.d.). Cytion. Retrieved February 27, 2026, from [Link]
-
SCC-9. (n.d.). BCRJ Cell Line. Retrieved February 27, 2026, from [Link]
-
Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. (n.d.). PMC. Retrieved February 27, 2026, from [Link]
-
What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 5). BenchSci. Retrieved February 27, 2026, from [Link]
-
SCC-9. (n.d.). Culture Collections. Retrieved February 27, 2026, from [Link]
-
CasPASE™ Apoptosis Fluorometic Assay with Cell Lysate. (2016, June 30). Protocols.io. Retrieved February 27, 2026, from [Link]
-
The examination of the biological properties of SCC9 cells, stable SCC9... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
SCC-9 Cells. (n.d.). Cytion. Retrieved February 27, 2026, from [Link]
-
New Laboratory Protocol to Determine the Oxidative Stress Profile of Human Nasal Epithelial Cells Using Flow Cytometry. (2021, March 11). PMC. Retrieved February 27, 2026, from [Link]
-
Novel benzoate-lipophilic cations selectively induce cell death in human colorectal cancer cell lines. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
GEO Accession viewer. (2023, June 10). NCBI. Retrieved February 27, 2026, from [Link]
-
Membrane Type 1 Matrix Metalloproteinase induces an epithelial to mesenchymal transition and cancer stem cell-like properties in SCC9 cells. (2013, April 1). PMC. Retrieved February 27, 2026, from [Link]
-
Food Additive Sodium Benzoate (NaB) Activates NFκB and Induces Apoptosis in HCT116 Cells. (2018, March 22). MDPI. Retrieved February 27, 2026, from [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2021, March 8). MDPI. Retrieved February 27, 2026, from [Link]
-
Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2025, October 8). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Cell Line Annotations. (n.d.). CU Anschutz School of Medicine. Retrieved February 27, 2026, from [Link]
-
Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate. (2025, April 11). PMC. Retrieved February 27, 2026, from [Link]
-
Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. (2025, February 19). RSC Publishing. Retrieved February 27, 2026, from [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate. Retrieved February 27, 2026, from [Link]
- Treatment of cancer using benzoic acid derivatives. (n.d.). Google Patents.
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TLC solvent systems for isolating trimethoxybenzoate esters
Application Note: High-Resolution TLC Solvent Systems for the Isolation of Trimethoxybenzoate Esters
Introduction & Scope
Trimethoxybenzoate esters are critical pharmacophores found in numerous natural products (e.g., reserpine) and synthetic therapeutics (e.g., trimebutine, antimalarial agents)[1]. The isolation of these esters from crude reaction mixtures—which often contain unreacted 3,4,5-trimethoxybenzoic acid, coupling reagents, or structurally similar byproducts—requires highly optimized Thin Layer Chromatography (TLC) solvent systems. This application note provides a comprehensive, self-validating guide to selecting and optimizing TLC solvent systems for both analytical monitoring and preparative isolation (Prep-TLC) of trimethoxybenzoate esters.
Mechanistic Principles of Trimethoxybenzoate Mobility
To rationally design a solvent system, one must understand the physicochemical interactions between the solute, the mobile phase, and the stationary phase (typically normal-phase silica gel, SiO₂).
-
The Solute (Trimethoxybenzoate Ester): The ester linkage provides a strong hydrogen-bond acceptor (the carbonyl oxygen), which interacts tightly with the acidic silanol groups (-SiOH) on the silica plate. The 3,4,5-trimethoxyphenyl ring is electron-rich; the three methoxy groups contribute additional dipole moments and hydrogen-bond accepting capabilities, making these esters moderately polar but highly soluble in organic solvents[2].
-
Causality in Solvent Selection: A purely non-polar solvent (e.g., 100% hexanes) cannot disrupt the hydrogen bonds between the ester and the silica, leaving the compound stuck at the baseline (Rf = 0.0). Conversely, a purely polar solvent (e.g., 100% ethyl acetate) overwhelms the silica's binding sites, causing the ester to migrate with the solvent front (Rf = 1.0). Therefore, a binary system is required. The non-polar component (Hexane or Petroleum Ether) controls the bulk migration rate, while the polar modifier (Ethyl Acetate or Dichloromethane) competitively binds to the silica gel, displacing the ester and tuning its Rf to the optimal isolation range of 0.2–0.4.
Quantitative Data: Solvent System Selection Guide
The optimal solvent system is highly dependent on the specific derivative attached to the ester oxygen. Table 1 summarizes validated solvent systems for various trimethoxybenzoate esters based on recent literature.
Table 1: Validated TLC Solvent Systems for Trimethoxybenzoate Esters
| Compound / Derivative | Solvent System | Ratio (v/v) | Expected Rf | Reference |
| Methyl 2-formyl-3,4,5-trimethoxybenzoate | Hexanes / Ethyl Acetate | 5:2 | 0.41 | [3] |
| 2-(2-phenylacetyl)phenyl 3,4,5-trimethoxybenzoate | Petroleum Ether / Ethyl Acetate | 5:1 | 0.10 | [4] |
| 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethyl 3,4,5-trimethoxybenzoate | Dichloromethane / Ethyl Acetate | 9:1 | ~0.35 | [5] |
| Methyl 2,6-dinitro-3,4,5-trimethoxybenzoate | Chloroform / Methanol | 10:1 | 0.40 | [6] |
Note: For highly polar derivatives (e.g., dinitro-substituted or those containing heterocyclic amines), stronger hydrogen-bond disrupting solvents like Chloroform/Methanol or Dichloromethane/Ethyl Acetate are required to prevent streaking.
Experimental Protocols
Protocol A: Analytical TLC Screening (Self-Validating Workflow)
This protocol ensures that the chosen solvent system effectively separates the target ester from the highly polar starting material (3,4,5-trimethoxybenzoic acid).
-
Preparation: Cut a silica gel 60 F254 aluminum-backed plate to the desired size. Draw a baseline 1 cm from the bottom using a pencil.
-
Spotting (The Self-Validation Step):
-
Lane 1 (Reference): Spot 1 µL of a 1 mg/mL solution of the starting 3,4,5-trimethoxybenzoic acid.
-
Lane 2 (Co-spot): Spot 1 µL of the starting acid, let it dry, then spot 1 µL of the crude reaction mixture directly on top.
-
Lane 3 (Sample): Spot 1 µL of the crude reaction mixture.
-
-
Development: Place the plate in a TLC chamber pre-equilibrated with Hexane/Ethyl Acetate (3:1). Allow the solvent to ascend until it is 1 cm from the top.
-
Visualization: Examine under a UV lamp at 254 nm. The aromatic trimethoxybenzoate core is highly UV-active and will appear as dark purple spots against the green fluorescent background[7].
-
Validation Checkpoint: The protocol is self-validating if Lane 1 shows a spot firmly at the baseline (Rf ~ 0.0), confirming that the unreacted acid remains immobilized due to strong carboxylic acid-silica interactions. The appearance of a new, distinct spot in Lane 3 at Rf 0.2–0.4 confirms successful esterification and optimal solvent selection. If the target ester Rf is <0.2, increase the polarity (e.g., switch to Hexane/EtOAc 1:1).
Protocol B: Preparative TLC (Prep-TLC) Isolation
Once the solvent system is optimized (target Rf 0.2–0.4), proceed to isolation.
-
Plate Activation: Heat a glass-backed Prep-TLC plate (e.g., 20x20 cm, 1000 µm thickness) at 110°C for 30 minutes. Causality: This removes adsorbed atmospheric moisture from the silica, which otherwise causes severe band tailing and poor resolution.
-
Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Apply the sample as a continuous, narrow band along the baseline using a capillary tube or an automated band applicator. Causality: Band application prevents the "edge effects" and radial diffusion associated with spot loading, ensuring high-resolution linear separation.
-
Development: Develop the plate in a large, vapor-saturated rectangular chamber using the optimized solvent system (e.g., Hexanes/EtOAc 5:2) [3].
-
Extraction: Remove the plate, dry it, and visualize under UV 254 nm. Mark the target band with a pencil. Scrape the silica containing the target ester onto a glass frit. Elute the ester from the silica using a highly polar solvent system (e.g., 10% Methanol in DCM) to ensure complete desorption. Filter and concentrate in vacuo.
Workflow Visualization
Figure 1: Decision matrix for optimizing TLC solvent systems for trimethoxybenzoate esters.
References
-
Title: Iridium(I)-Catalyzed Hydration/Esterification of 2-Alkynylphenols and Carboxylic Acids Source: RSC Advances URL: [Link]
-
Title: Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: International Research Targeted Intermediates Synthesis and X-ray Structure of Methyl and Ethyl 2,6-Dinitro-3,4,5-Trimethoxybenzoates Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL: [Link]
Sources
- 1. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxybenzoate of Catechin, an Anticarcinogenic Semisynthetic Catechin, Modulates the Physical Properties of Anionic Phospholipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for PyBOP Coupling in 3,4,5-Trimethoxybenzoate Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) for the synthesis of 3,4,5-trimethoxybenzoate amides. These moieties are significant pharmacophores in numerous drug candidates. This document outlines the mechanistic underpinnings of the PyBOP coupling reaction, its distinct advantages over other coupling reagents, and a detailed, field-proven protocol for the efficient synthesis of N-substituted-3,4,5-trimethoxybenzamides. The provided methodologies are designed to ensure high yield, purity, and reproducibility for researchers in academic and industrial settings.
Introduction: The Significance of 3,4,5-Trimethoxybenzoate Derivatives and the Role of PyBOP
The 3,4,5-trimethoxybenzoyl scaffold is a key structural motif present in a wide array of biologically active molecules and pharmaceutical agents. Its derivatives are known to exhibit diverse pharmacological activities, making them attractive targets in drug discovery. The efficient and reliable formation of an amide bond with 3,4,5-trimethoxybenzoic acid is a critical step in the synthesis of these compounds.
PyBOP has emerged as a superior coupling reagent for amide bond formation due to its high efficiency, mild reaction conditions, and, most notably, its ability to suppress racemization and avoid the formation of carcinogenic byproducts.[1][2][3] Unlike its predecessor, BOP, which generates the carcinogen hexamethylphosphoramide (HMPA), PyBOP produces the significantly less hazardous tris(pyrrolidin-1-yl)phosphine oxide, making it a safer and more environmentally conscious choice in the laboratory.[2][3][4] This document serves as a detailed guide for leveraging the advantages of PyBOP in the synthesis of 3,4,5-trimethoxybenzoate amides.
Mechanism of PyBOP-Mediated Amide Bond Formation
The efficacy of PyBOP in facilitating amide bond formation lies in its ability to activate the carboxylic acid, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[3] The generally accepted mechanism proceeds through the following key steps:
-
Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid (3,4,5-trimethoxybenzoic acid) to form the corresponding carboxylate anion.[5]
-
Activation: The carboxylate anion reacts with PyBOP to form a highly reactive O-acylisourea intermediate, which then rearranges to form the OBt (1-hydroxybenzotriazole) active ester.[3][6] This ester is highly electrophilic due to the excellent leaving group nature of the benzotriazole moiety.
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the activated OBt ester.
-
Amide Bond Formation: The tetrahedral intermediate collapses, leading to the formation of the stable amide bond and the release of HOBt.
This efficient, two-step, one-pot process ensures rapid and clean conversion to the desired amide product.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the PyBOP-mediated synthesis of a 3,4,5-trimethoxybenzoate amide.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Isopropyl 3,4,5-Trimethoxybenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the esterification of 3,4,5-trimethoxybenzoic acid with isopropanol to yield 1-methylethyl 3,4,5-trimethoxybenzoate (isopropyl 3,4,5-trimethoxybenzoate). While esterification is a fundamental organic transformation, the unique electronic and steric properties of these specific substrates often lead to stalled reactions and sub-optimal yields.
This guide synthesizes field-proven protocols, mechanistic insights, and troubleshooting steps to ensure robust, self-validating workflows for your drug development and synthetic applications.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my standard Fischer esterification (H₂SO₄ catalyst, reflux) stalling at ~50-60% yield? Expert Answer: The issue is twofold: electronic deactivation and steric hindrance. The three electron-donating methoxy groups on the aromatic ring exert a strong positive resonance (+R) effect, which significantly reduces the electrophilicity of the carbonyl carbon[1]. When coupled with isopropanol—a secondary alcohol that is bulkier and less nucleophilic than primary alcohols like methanol—the kinetic rate of nucleophilic attack drops. Furthermore, Fischer esterification is an equilibrium process. Without an aggressive water-scavenging strategy, you will hit a thermodynamic dead-end, typically yielding around 57%[2].
Q2: How can I drive the equilibrium forward without switching to expensive coupling agents? Expert Answer: To succeed with Fischer esterification, you must manipulate Le Chatelier's principle. Shift from a simple reflux to a Dean-Stark apparatus using a co-solvent (e.g., toluene) to continuously remove water[3]. This creates a self-validating system: the visual accumulation of water in the trap confirms reaction progress. Once water ceases to collect, the reaction has reached maximum conversion.
Q3: I need >90% yield for process scale-up. Which alternative activation strategy is most reliable? Expert Answer: For high-yielding scale-up, abandon the Fischer route and proceed via an acid chloride intermediate. Reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) generates the highly electrophilic 3,4,5-trimethoxybenzoyl chloride, completely overcoming the +R deactivation of the methoxy groups. This intermediate readily reacts with isopropanol in the presence of a non-nucleophilic base (like triethylamine) to quantitatively yield the ester[4]. Alternatively, carbodiimide coupling (EDC/DMAP) is highly effective and avoids harsh acidic conditions[5].
Q4: Are there side reactions I should monitor during acid-catalyzed esterification? Expert Answer: Yes. Prolonged exposure to strong Brønsted acids (like concentrated H₂SO₄) at high temperatures can lead to partial ether cleavage (demethylation) of the methoxy groups or the dehydration of isopropanol into propene gas. To mitigate this, substitute H₂SO₄ with a milder, organic-soluble acid catalyst like p-toluenesulfonic acid (p-TsOH) and strictly control your thermal exposure[3].
Part 2: Quantitative Data & Route Comparison
To assist in route selection, the following table summarizes the expected performance metrics of various esterification strategies for this specific molecule.
| Synthesis Route | Catalyst / Reagents | Expected Yield | Reaction Time | Pros | Cons |
| Standard Fischer | H₂SO₄ (cat.), Isopropanol | 50 - 60% | 12 - 24 h | Low cost, simple setup | Low yield, equilibrium limited[2] |
| Optimized Fischer | p-TsOH, Toluene (Dean-Stark) | 75 - 85% | 16 - 20 h | Avoids strong mineral acids | Requires specialized glassware[3] |
| Acid Chloride | 1. SOCl₂ / 2. Et₃N, Isopropanol | 90 - 95% | 4 - 6 h | Excellent yield, fast kinetics | Generates HCl/SO₂ gas[4] |
| Steglich Coupling | EDC·HCl, DMAP, CH₂Cl₂ | 85 - 90% | 12 - 18 h | Mild conditions, no heating | Expensive reagents on scale[5] |
Part 3: Step-by-Step Experimental Protocols
Protocol A: Optimized Fischer Esterification (Dean-Stark Method)
Self-validating mechanism: The continuous collection of the aqueous phase in the Dean-Stark trap provides real-time visual confirmation of reaction progress.
-
Charge: In a 500 mL round-bottom flask, combine 3,4,5-trimethoxybenzoic acid (1.0 eq, 50 mmol), anhydrous isopropanol (5.0 eq, 250 mmol), and toluene (150 mL)[3].
-
Catalyze: Add p-toluenesulfonic acid monohydrate (0.1 eq, 5 mmol).
-
Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.
-
Reflux: Heat the mixture to vigorous reflux (approx. 95-105°C internal temperature). Monitor the accumulation of water in the trap.
-
Completion: Continue refluxing until water ceases to collect (typically 16-20 hours).
-
Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the catalyst and remove unreacted starting material[5]. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify via vacuum distillation or recrystallization if necessary.
Protocol B: Acid Chloride Route (High-Yield Method)
Self-validating mechanism: The cessation of gas evolution (SO₂ and HCl) during the first step indicates complete conversion to the activated acid chloride.
-
Activation: Suspend 3,4,5-trimethoxybenzoic acid (1.0 eq, 50 mmol) in anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.
-
Chlorination: Add thionyl chloride (1.5 eq, 75 mmol) dropwise, followed by 2 drops of anhydrous DMF (catalyst). Stir at 40°C until gas evolution ceases and the suspension becomes a clear solution (approx. 2-3 hours).
-
Concentration: Remove excess thionyl chloride and solvent in vacuo to isolate the crude 3,4,5-trimethoxybenzoyl chloride.
-
Esterification: Redissolve the acid chloride in anhydrous dichloromethane (50 mL). Cool the flask to 0°C in an ice bath.
-
Coupling: Add anhydrous isopropanol (1.2 eq, 60 mmol) and triethylamine (2.0 eq, 100 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench with water (50 mL). Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate to afford the pure isopropyl 3,4,5-trimethoxybenzoate[4].
Part 4: Workflow & Mechanistic Visualizations
Decision matrix for selecting the optimal esterification route.
Mechanistic pathway overcoming electronic and steric barriers.
References
-
[1] Chemo-selective CuPcS catalyzed reduction and esterification of carboxylic acid. ResearchGate.1
-
[2] Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma. National Center for Biotechnology Information (PMC).2
-
[4] Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Marcel Dekker, Inc. 4
-
[3] CAS number 39068-94-5 chemical properties and structure (Esterification Protocols). BenchChem. 3
-
[5] Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy to Reverse the P-gp Mediated Multidrug Resistance (MDR) in Cancer Cells. MDPI. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Dual P-Glycoprotein and CA XII Inhibitors: A New Strategy to Reverse the P-gp Mediated Multidrug Resistance (MDR) in Cancer Cells | MDPI [mdpi.com]
Handling light brown oil consistency of Isopropyl 3,4,5-trimethoxybenzoate
Ticket ID: TMB-ISO-001 Subject: Troubleshooting "Light Brown Oil" Consistency & Purification Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
The Issue: You have synthesized or purchased Isopropyl 3,4,5-trimethoxybenzoate and it appears as a light brown oil . The Standard: Pure Isopropyl 3,4,5-trimethoxybenzoate is typically a white to off-white crystalline solid (Melting Point ~40–50°C) or a colorless viscous liquid if supercooled or slightly impure.
Root Cause Analysis: The "light brown" coloration is almost invariably caused by oxidative impurities derived from the electron-rich aromatic ring.
-
Quinoid Impurities: Trace demethylation generates phenols, which oxidize to ortho- or para-quinones. These are deeply colored (yellow/red/brown) even at ppm levels.
-
Supercooling: The bulky isopropyl group and the three methoxy groups create steric hindrance that frustrates crystal lattice packing. Impurities further depress the melting point, trapping the compound in a meta-stable oily state.
Troubleshooting Decision Matrix
Before proceeding with chemical treatment, determine the state of your material using this logic flow.
Figure 1: Decision matrix for diagnosing and treating the brown oil consistency. Use TLC (Thin Layer Chromatography) as the primary gatekeeper.
Corrective Protocols
Protocol A: The "Redox" Wash (Removing Color)
Objective: Chemically reduce colored quinones back to water-soluble phenols or colorless hydroquinones. Applicability: Use this if TLC shows baseline impurities or if the oil is dark brown.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% Sodium Bisulfite (
) solution -
1M NaOH (cold)
-
Brine
Procedure:
-
Dissolution: Dissolve the crude brown oil in DCM (10 mL per gram of product).
-
Reductive Wash: Wash the organic layer twice with 10% Sodium Bisulfite . Shake vigorously for 2-3 minutes.
-
Mechanism:[1] Bisulfite reduces quinones and forms water-soluble adducts with aldehydes.
-
-
Basic Wash: Wash quickly with cold 1M NaOH .
-
Mechanism:[1] Removes any unreacted carboxylic acid or phenolic impurities (demethylated byproducts). Note: Do this quickly to avoid hydrolyzing your ester.
-
-
Neutralization: Wash with Brine, dry over
, and concentrate in vacuo.
Protocol B: Adsorptive Filtration (Polishing)
Objective: Physically trap polar colored bodies that resist chemical washing. Applicability: Use if Protocol A yields a pale yellow oil that refuses to crystallize.
Procedure:
-
Slurry: Dissolve the oil in a non-polar solvent mixture (e.g., 10% Ethyl Acetate in Hexanes).
-
Adsorbent Addition: Add Activated Charcoal (5% w/w) or Silica Gel (10% w/w).
-
Heat & Stir: Gently warm to 40°C and stir for 30 minutes.
-
Filtration: Filter through a pad of Celite.
-
Concentration: Evaporate solvent. The resulting oil should be nearly colorless.
Protocol C: Induced Crystallization (Solidification)
Objective: Force the supercooled oil into its thermodynamic solid state. Applicability: For colorless/pale oils that remain liquid at room temperature.
Data Table: Solubility Profile
| Solvent System | Solubility @ 25°C | Solubility @ -20°C | Application |
|---|---|---|---|
| Isopropanol (IPA) | High | Moderate | Good for recrystallization |
| Hexanes/Pet. Ether | Moderate | Low | Anti-solvent |
| Ethyl Acetate | Very High | High | Solvent (use sparingly) |
Procedure:
-
Solvent Choice: Dissolve the oil in the minimum amount of warm Isopropanol (IPA).
-
Anti-Solvent: Add Hexane dropwise until the solution just becomes cloudy, then add a drop of IPA to clear it.
-
Seeding: CRITICAL STEP. Scratch the side of the flask with a glass rod. If you have a seed crystal from a previous batch, add it now.
-
Deep Freeze: Place the flask in a -20°C freezer for 24-48 hours.
-
Note: These esters are "lazy crystallizers." Viscosity inhibits nucleation. Low temperature reduces viscosity's dominance over lattice energy.
-
The Chemistry of "Browning"
Why does this happen? The trimethoxybenzene moiety is electron-rich. In the presence of trace acid (from esterification) and oxygen, the methoxy groups can undergo oxidative demethylation.
Figure 2: Pathway of oxidative degradation leading to color formation.
Frequently Asked Questions (FAQ)
Q: Can I distill this compound to remove the color? A: Yes, but with caution. Isopropyl 3,4,5-trimethoxybenzoate has a high boiling point (>160°C at reduced pressure). You must use High Vacuum (<1 mmHg) . If you distill at standard vacuum (10-20 mmHg), the heat required will likely cause further decomposition and browning. Recommendation: Try Protocol B (Adsorption) first.
Q: My NMR is clean, but the oil is still brown. Does it matter? A: For biological assays, yes . Quinones are potent electrophiles and redox-active cyclers. Even 0.1% contamination can produce false positives in cellular assays (cytotoxicity or fluorescence interference). For synthetic intermediates, it may be acceptable, but it can poison palladium catalysts in subsequent steps.
Q: Why is the methyl ester a solid but the isopropyl ester an oil? A: This is an entropy effect. The methyl group is small and allows tight crystal packing (higher lattice energy). The isopropyl group is bulky and has rotational freedom, which disrupts packing efficiency, lowering the melting point significantly. It can be solid, but it prefers the disordered liquid state (supercooling).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. Product Specification: 3,4,5-Trimethoxybenzoic acid derivatives. (Confirms melting point trends of trimethoxybenzoates; Methyl ester MP: 84°C, indicating Isopropyl will be significantly lower).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15956 (Methyl 3,4,5-trimethoxybenzoate) and related esters. (Used for comparative physical property analysis).
-
Biotage. How can I remove color from my reaction product? (Source for adsorption protocols regarding colored aromatic impurities).
Sources
Technical Support Center: Stability of 1-Methylethyl 3,4,5-trimethoxybenzoate in Cell Culture Media
Welcome to the technical support guide for 1-Methylethyl 3,4,5-trimethoxybenzoate. This resource is tailored for researchers, scientists, and drug development professionals to navigate potential stability challenges of this compound within cell culture environments. Understanding and ensuring the stability of your test compound is paramount for the accuracy and reproducibility of your experimental results. This guide provides in-depth answers to common questions and robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is 1-Methylethyl 3,4,5-trimethoxybenzoate and why is its stability in cell culture media a primary concern?
1-Methylethyl 3,4,5-trimethoxybenzoate is the isopropyl ester of 3,4,5-trimethoxybenzoic acid, a derivative of gallic acid. The stability of this compound is a critical factor in cell-based assays because its ester linkage is susceptible to hydrolysis under aqueous conditions, especially at physiological pH (around 7.4) and temperature (37°C).[1][2] Degradation of the parent compound to its constituent acid and alcohol can lead to a decreased effective concentration, potentially resulting in an underestimation of its biological activity.[3]
Q2: What are the main degradation pathways for this compound in a cell culture setting?
The primary degradation pathway for 1-Methylethyl 3,4,5-trimethoxybenzoate in cell culture media is the hydrolysis of the ester bond. This can occur through two main mechanisms:
-
Chemical Hydrolysis: This is a spontaneous process that is catalyzed by the pH of the media.[1][2]
-
Enzymatic Hydrolysis: Cell culture media supplemented with serum, such as Fetal Bovine Serum (FBS), contains various esterase enzymes that can accelerate the breakdown of the ester bond.[4][5][6] Bovine serum albumin itself has been shown to possess esterase activity.[7][8]
The degradation will yield 3,4,5-trimethoxybenzoic acid and isopropanol.
Q3: How can I determine the stability of 1-Methylethyl 3,4,5-trimethoxybenzoate in my specific cell culture system?
To accurately assess the stability, you should perform an in vitro stability study under conditions that mimic your actual experiment.[9][10] This involves incubating the compound in your complete cell culture medium (with and without cells) over a time course that matches your experimental duration. At various time points, samples are collected and analyzed to quantify the remaining concentration of the parent compound.
Q4: What analytical techniques are suitable for quantifying 1-Methylethyl 3,4,5-trimethoxybenzoate and its primary degradation product?
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for separating and quantifying the parent compound and its degradation product, 3,4,5-trimethoxybenzoic acid.[11][12] For higher sensitivity and selectivity, especially when dealing with complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[13][14]
Q5: Are the degradation products, 3,4,5-trimethoxybenzoic acid and isopropanol, biologically active or potentially cytotoxic?
3,4,5-trimethoxybenzoic acid is a known chemical compound, and its biological activities may differ from the parent ester.[15][16] It is crucial to assess the bioactivity of this degradation product in your specific assay to understand if it contributes to or interferes with the observed effects. Isopropanol, at the low concentrations produced from the degradation of the test compound, is generally not expected to have a significant biological effect, though this should be considered in the context of your specific cell line and experimental setup.[17]
Troubleshooting Guide
Problem: I'm observing lower-than-expected biological activity from my compound.
-
Possible Cause: The compound may be degrading in the cell culture medium, leading to a lower effective concentration.
-
Recommended Actions:
-
Perform a Stability Study: Follow the detailed protocol below to determine the half-life of your compound in the cell culture medium.
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time of your assay if experimentally feasible.
-
Dose More Frequently: For longer-term experiments, replenishing the media with freshly prepared compound at regular intervals can help maintain a more consistent concentration.
-
Problem: My experimental results are highly variable and difficult to reproduce.
-
Possible Cause: Inconsistent handling and preparation of the compound, or lot-to-lot variability in serum, could be contributing to the inconsistent degradation rates.[18][19]
-
Recommended Actions:
-
Standardize Compound Preparation: Prepare fresh stock solutions and dilute them in media immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
Test New Serum Lots: If using serum, be aware that esterase activity can vary between lots.[18] It is good practice to test new serum lots for their impact on your compound's stability.
-
Include a Positive Control: Use a stable, known active compound in your assay to ensure that the variability is not due to other experimental factors.
-
Problem: My analytical data shows a rapid disappearance of the parent compound peak.
-
Possible Cause: This is a strong indication of rapid degradation.
-
Recommended Actions:
-
Analyze for Degradation Products: Use HPLC or LC-MS to look for the appearance and increase of a peak corresponding to 3,4,5-trimethoxybenzoic acid.[3]
-
Investigate the Role of Serum: Compare the degradation rate in serum-free media versus serum-containing media. A significantly faster degradation in the presence of serum points to enzymatic hydrolysis.
-
Consider Heat-Inactivated Serum: Heat-inactivating the serum (typically at 56°C for 30 minutes) can reduce the activity of some enzymes and may slow down the degradation of your compound.
-
Visualizing the Degradation Pathway and Experimental Workflow
Caption: Potential degradation pathway of 1-Methylethyl 3,4,5-trimethoxybenzoate.
Caption: Workflow for assessing compound stability in cell culture media.
Experimental Protocol: Stability Assessment in Cell Culture Media
This protocol provides a framework for determining the stability of 1-Methylethyl 3,4,5-trimethoxybenzoate.
Materials:
-
1-Methylethyl 3,4,5-trimethoxybenzoate
-
Anhydrous DMSO
-
Complete cell culture medium (with and without serum, and with and without cells)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN), cold
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Spike into Media: Dilute the stock solution into pre-warmed complete cell culture medium to a final working concentration (e.g., 10 µM). Prepare separate sets for media with cells and media without cells (cell-free).
-
Incubation: Aliquot the spiked media into sterile microcentrifuge tubes or a 96-well plate. Place the samples in a 37°C, 5% CO2 incubator.[20]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each condition. The 0-hour time point represents the initial concentration.
-
Quench and Sample Preparation: Immediately quench the reaction by adding 2 volumes of cold acetonitrile (e.g., 200 µL) to the collected aliquot. This will precipitate proteins. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis. Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) of the compound under each condition.
Data Interpretation:
| Condition | Half-life (t½) | Interpretation |
| Cell-free, serum-free media | > 48 hours | Compound is stable to chemical hydrolysis. |
| Cell-free, serum-containing media | < 24 hours | Compound is likely degraded by serum esterases. |
| Media with cells | < 12 hours | Compound may be metabolized by cells or degraded by cellular esterases. |
Note: The half-life values in the table are examples. Your actual results will vary.
References
-
Fernandes, F. H. A., & Salgado, H. R. N. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. Critical Reviews in Analytical Chemistry, 46(3), 257–265. [Link]
-
Fernandes, F. H. A., & Salgado, H. R. N. (2016). Gallic Acid: Review of the Methods of Determination and Quantification. PubMed. [Link]
-
Nowak, A., & Klewicka, E. (2023). A Concise Profile of Gallic Acid—From Its Natural Sources through Biological Properties and Chemical Methods of Determination. Molecules, 28(3), 1203. [Link]
-
Unknown. (2008). Esterase activity of bovine serum albumin up to 160°C: A new benchmark for biocatalysis. Enzyme and Microbial Technology, 42(3), 278-283. [Link]
-
Unknown. (2023). Development and Validation of A LC-MS/MS Method for the Determination of Gallic Acid in Rabbit Serum Research Article. International Journal of Pharmaceutical Sciences and Research, 14(2), 1000-1009. [Link]
-
Unknown. (2020). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. ACS Pharmacology & Translational Science. [Link]
-
Unknown. (2020). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. PMC. [Link]
-
Unknown. (2026). How to Validate Isopropyl Group Stability in Storage. Patsnap Eureka. [Link]
-
Unknown. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 766-775. [Link]
-
Jimenez, M. A. (2020). How may I determine the stability of a compound in order to conduct an MIC test? ResearchGate. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-439. [Link]
-
Shevchenko, A. A., et al. (2021). Esterase Activity of Serum Albumin Studied by 1H NMR Spectroscopy and Molecular Modelling. International Journal of Molecular Sciences, 22(19), 10688. [Link]
-
Unknown. (2026). Isopropyl Effects on Pharmaceutical Compound Stability. Patsnap Eureka. [Link]
-
Unknown. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 54(1), 20-25. [Link]
-
Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
- Unknown. (n.d.). CN101987814A - Method for preparing 3,4,5-trimethoxyphenol.
- Unknown. (n.d.). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Unknown. (1972). The Esterase Activity of Bovine Mercaptalbumin. The Journal of Biological Chemistry, 247(4), 1261-1271. [Link]
-
Unknown. (2025). Troubleshooting Common Cell Culture Contamination Issues. Benchling. [Link]
-
Lojda, J., et al. (2020). Dielectrophoretic analysis of the impact of isopropyl alcohol on the electric polarisability of Escherichia coli whole-cells. Scientific Reports, 10(1), 4467. [Link]
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. CN101987814A - Method for preparing 3,4,5-trimethoxyphenol - Google Patents [patents.google.com]
- 16. CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid - Google Patents [patents.google.com]
- 17. Dielectrophoretic analysis of the impact of isopropyl alcohol on the electric polarisability of Escherichia coli whole-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
1H NMR spectrum analysis of 1-Methylethyl 3,4,5-trimethoxybenzoate
A Comparative Analytical Guide for Process Verification
Executive Summary & Application Context
In pharmaceutical intermediate synthesis, 1-Methylethyl 3,4,5-trimethoxybenzoate (Isopropyl 3,4,5-trimethoxybenzoate) serves as a lipophilic analog to the more common methyl ester. While the methyl ester (Methyl 3,4,5-trimethoxybenzoate) is frequently used, it presents a significant analytical challenge: its ester methyl singlet often overlaps with the bulky methoxy signals of the benzene ring, complicating quantitative integration.
This guide analyzes the 1H NMR spectrum of the isopropyl derivative, demonstrating its superior spectral resolution . By introducing the isopropyl group, we shift the ester diagnostic signals into a "silent" region of the spectrum (5.0–5.3 ppm), allowing for unambiguous reaction monitoring and purity assessment.
Structural Analysis & Proton Assignment
To understand the spectrum, we must first deconstruct the molecule into its magnetically distinct environments.
The Molecule
Formula: C₁₃H₁₈O₅ Molecular Weight: 254.28 g/mol
The structure consists of two distinct domains:
-
The Aromatic Core: A symmetric benzene ring with three methoxy groups.
-
The Aliphatic Tail: An isopropyl ester group.
Predicted Shift Logic
-
Aromatic Protons (H-2, H-6): These are chemically equivalent due to the axis of symmetry. They appear as a singlet in the aromatic region (~7.3 ppm).
-
Methoxy Protons (OMe):
-
Para (4-position): Unique environment.
-
Meta (3,5-positions): Equivalent environment.
-
Note: In CDCl₃, these often overlap into a large singlet or two closely spaced singlets around 3.8–3.9 ppm.
-
-
Isopropyl Methine (CH): Deshielded by the ester oxygen. Expected as a septet around 5.2 ppm.[1]
-
Isopropyl Methyls (CH₃): Shielded. Expected as a doublet around 1.3–1.4 ppm.[1]
Comparative Performance: Isopropyl vs. Methyl Ester
This section objectively compares the isopropyl ester against its primary alternative, the methyl ester, highlighting the analytical advantages of the former.
Table 1: Spectral Resolution Comparison (in CDCl₃)
| Feature | Isopropyl Ester (Target) | Methyl Ester (Alternative) | 3,4,5-Trimethoxybenzoic Acid (Precursor) |
| Ester Alkyl Signal | Septet, ~5.24 ppm (1H) | Singlet, ~3.91 ppm (3H) | N/A (COOH proton is broad, >10 ppm) |
| Signal Overlap | None. The septet is in a clear region. | High. Overlaps with Ar-OMe signals (3.8–3.9 ppm). | N/A |
| Integration Accuracy | High. Methine proton (1H) is isolated. | Low. Requires deconvolution from 9H methoxy signal. | Medium. Acid proton often exchanges/broadens. |
| Reaction Monitoring | Excellent. Appearance of septet confirms product. | Poor. Hard to distinguish ester Me from reactant OMe. | Good. Disappearance of COOH. |
Key Insight: The methyl ester's signal at ~3.91 ppm is often buried under the massive 9H signal of the methoxy groups (3.80–3.90 ppm). The isopropyl ester resolves this by shifting the diagnostic proton to ~5.24 ppm, making it the preferred derivative for quantitative NMR (qNMR) .
Experimental Protocol
Sample Preparation
To ensure high-resolution data suitable for publication or regulatory submission, follow this specific protocol.
-
Solvent: Chloroform-d (CDCl₃) is recommended over DMSO-d₆ for this lipophilic ester. DMSO-d₆ may cause peak broadening due to viscosity and is hygroscopic, introducing a water peak at 3.33 ppm that can interfere with methoxy signals.
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP).
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (Standard 30° pulse)
-
Spectral Width: -2 to 14 ppm
-
Scans (NS): 16 (sufficient for structural ID), 64 (for qNMR)
-
Relaxation Delay (d1): 10 seconds .
-
Reasoning: The aromatic and methoxy protons have relatively long T1 relaxation times. A short delay (e.g., 1s) will saturate these signals, leading to inaccurate integration ratios (e.g., the 9H methoxy signal will integrate lower than expected).
-
Workflow Diagram
The following diagram outlines the synthesis verification workflow.
Figure 1: Analytical workflow for synthesizing and verifying Isopropyl 3,4,5-trimethoxybenzoate.
Detailed Spectral Data & Interpretation
Compound: 1-Methylethyl 3,4,5-trimethoxybenzoate Solvent: CDCl₃ (Residual CHCl₃ at 7.26 ppm) Frequency: 400 MHz[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| 7.29 | Singlet (s) | 2H | - | Ar-H (Positions 2, 6) |
| 5.24 | Septet (sept) | 1H | 6.3 Hz | OCH(CH₃)₂ (Isopropyl Methine) |
| 3.90 | Singlet (s) | 9H* | - | Ar-OCH₃ (Positions 3, 4, 5) |
| 1.36 | Doublet (d) | 6H | 6.3 Hz | OCH(CH₃)₂ (Isopropyl Methyls) |
*Note: Depending on resolution, the 3.90 ppm signal may split into two singlets: 3H (para) at ~3.91 and 6H (meta) at ~3.88.
Interpretation Guide
-
The "Fingerprint" Region (1.0–1.5 ppm): Look for the strong doublet at 1.36 ppm. This confirms the presence of the isopropyl group.
-
The "Silent" Zone (4.5–6.0 ppm): The appearance of the septet at 5.24 ppm is the definitive proof of esterification. If this region is empty, the reaction failed.
-
The "Crowded" Zone (3.5–4.0 ppm): In the methyl ester analog, the ester signal would be here. In the isopropyl ester, this region contains only the ether signals. This purity allows you to integrate the aromatic region (2H) against the methoxy region (9H) to confirm the integrity of the trimethoxy core.
Logic Tree for Impurity Identification
Use this logic flow to troubleshoot your spectrum.
Figure 2: Decision logic for distinguishing the target ester from common analogs and precursors.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[3] Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. (2023). 3,4,5-Trimethoxybenzoic acid (Compound Summary).[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4] Organometallics, 29(9), 2176–2179. [Link]
Sources
- 1. Methyl 3,4,5-trimethoxybenzoate(1916-07-0) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 9. Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka | Patsnap [eureka.patsnap.com]
Selectivity Index of 1-Methylethyl 3,4,5-Trimethoxybenzoate in Fibroblasts: A Comparative Guide
As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate the therapeutic window of novel chemotypes. A compound’s potency is only as valuable as its specificity. The Selectivity Index (SI) —calculated by dividing the half-maximal inhibitory concentration (
This guide objectively evaluates the in vitro performance of 1-Methylethyl 3,4,5-trimethoxybenzoate (also known as isopropyl 3,4,5-trimethoxybenzoate), a synthetic ester analog of the natural antitumor alkamide piplartine. We will compare its cytotoxicity and selectivity profile in normal human gingival fibroblasts against other structural analogs and the clinical standard, Carboplatin.
Mechanistic Rationale & Structural Dynamics
Piplartine analogs are synthesized to optimize lipophilicity and steric interactions, which directly dictate cell membrane penetration and receptor binding affinity. 1-Methylethyl 3,4,5-trimethoxybenzoate is generated via the esterification of 3,4,5-trimethoxybenzoic acid[1].
When evaluating these derivatives against Oral Squamous Cell Carcinoma (OSCC), structural nuances drive significant divergence in efficacy:
-
Steric Hindrance: Comparing the straight-chain derivative propyl 3,4,5-trimethoxybenzoate with the branched-chain 1-methylethyl 3,4,5-trimethoxybenzoate, the linear chain exhibits greater potency[2]. The steric bulk of the branched isopropyl group likely impedes optimal docking with intracellular targets.
-
Target Engagement: Molecular modeling suggests that highly active analogs in this class operate via a multi-target mechanism, with the chromosomal maintenance 1 (CRM1) nuclear export receptor acting as a primary binding target[1].
-
Tissue Relevance: Normal human gingival fibroblasts are utilized for counter-screening because OSCC arises in the oral cavity. A high SI in these specific fibroblasts ensures the drug can eradicate the tumor without inducing severe toxicity in the adjacent healthy oral mucosa[1].
Comparative Performance Data
To establish a baseline for 1-Methylethyl 3,4,5-trimethoxybenzoate's performance, we must benchmark it against linear alkyl esters, aryl esters, and standard chemotherapy. An SI > 2.0 is generally considered the threshold for a favorable therapeutic window, indicating the compound is at least twice as toxic to neoplastic cells as it is to normal fibroblasts.
| Compound Nomenclature | Structural Modification | Selectivity Index (SI) in Fibroblasts | ||
| 1-Methylethyl 3,4,5-trimethoxybenzoate | Branched Alkyl Ester | 373.1 ± 0.05 | 454.3 ± 0.04 | Evaluated |
| Propyl 3,4,5-trimethoxybenzoate | Linear Alkyl Ester | 299.0 ± 0.06 | N.D. | Evaluated |
| Butyl 3,4,5-trimethoxybenzoate | Linear Alkyl Ester | 204.2 ± 0.07 | N.D. | 2.0 - 3.0 (Intermediary) |
| 4-Methoxy-benzyl 3,4,5-trimethoxybenzoate | Aryl Ester | 46.21 ± 0.16 | 49.81 ± 0.30 | 16.02 (Highly Selective) |
| Carboplatin | Clinical Positive Control | ~71.2 | 175.2 ± 0.20 | 2.46 |
Data synthesized from in vitro MTT viability assays at 48h exposure[1],[2],[3]. N.D. = Not Determined/Reported.
Key Insight: While 1-Methylethyl 3,4,5-trimethoxybenzoate demonstrates lower absolute potency (
Experimental Protocol: Self-Validating Cytotoxicity & SI Workflow
To ensure scientific integrity, the determination of the Selectivity Index must be conducted using a self-validating experimental design. The following step-by-step protocol details the MTT cell viability assay used to generate the comparative data.
Phase 1: Cell Culture & Synchronization
-
Cultivation: Maintain SCC9 tumor cells and normal human gingival fibroblasts in DMEM supplemented with 10% Fetal Calf Serum (FCS) at 37°C in a 5%
humidified incubator.-
Causality: 10% FCS provides necessary growth factors, while 5%
maintains the physiological pH of the bicarbonate-buffered medium.
-
-
Seeding: Harvest cells at 80% confluence and seed into 96-well plates.
-
Causality: Seeding at sub-confluence guarantees that cells are in the logarithmic growth phase during treatment. Anti-neoplastic agents primarily target actively dividing cells; testing senescent cells yields false-negative resistance data.
-
Phase 2: Compound Treatment & Internal Validation
-
Treatment: Dissolve 1-Methylethyl 3,4,5-trimethoxybenzoate in DMSO and dilute into culture media (concentrations up to 500 µM). Incubate for 48 hours.
-
Causality: A 48-hour window allows sufficient time for the compound to induce measurable apoptosis or cell cycle arrest, covering at least one full mammalian cell replication cycle[1].
-
-
Assay Validation & Quality Control (Self-Validating System):
-
Negative Control: Treat a subset of wells with 1% DMSO vehicle. This establishes the 100% viability baseline and proves the solvent is not causing background cytotoxicity.
-
Positive Control: Treat a subset with Carboplatin. This confirms the specific cell batch is responsive to known apoptotic agents, validating the assay's sensitivity[1].
-
Phase 3: Viability Readout & SI Calculation
-
MTT Conversion: Add MTT reagent to each well.
-
Causality: Only viable cells possess active mitochondrial reductases capable of converting the yellow MTT tetrazolium into insoluble purple formazan crystals.
-
-
Quantification: Solubilize the formazan in pure DMSO and measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the
using non-linear regression curves. Compute the Selectivity Index using the formula:
Screening Cascade Visualization
The logical progression from primary screening to counter-screening is mapped below. This workflow ensures that only compounds with a favorable therapeutic window proceed to secondary validation.
Workflow for determining the Selectivity Index (SI) of piplartine analogs in normal fibroblasts.
References
1.[1] Silva, R. H. N., et al. "Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma." nih.gov (PMC). URL: 2.[2] Silva, R. H. N., et al. "Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC." nih.gov (PMC). URL: 3.[3] Silva, R. H. N., et al. "Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC (SCC4 Validation)." nih.gov (PMC). URL:
Sources
- 1. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Modeling and In Vitro Evaluation of Piplartine Analogs against Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 3,4,5-Trimethoxybenzoic Acid Derivatives: A Technical Comparison Guide
Introduction: The "Privileged Scaffold" in Quality Control
3,4,5-Trimethoxybenzoic acid (TMBA) is not merely a chemical reagent; it is a pharmacophore embedded within essential therapeutics, including the antihypertensive Reserpine and the antispasmodic Trimebutine . In drug development, TMBA derivatives often appear as critical process impurities or degradation products.
Consequently, the quality of the reference standard used to quantify these derivatives directly dictates the accuracy of your safety data. A 1% error in a reference standard’s purity assignment can propagate into a 10% deviation in calculated impurity levels, potentially triggering false Out-of-Specification (OOS) investigations.
This guide objectively compares reference standard grades and provides a validated framework for their application in HPLC/UV and LC-MS workflows.
The Hierarchy of Standards: Selecting the Right Grade
Not all "pure" chemicals are suitable for quantitative analysis. The following table contrasts the three primary tiers of reference materials available for TMBA derivatives.
Table 1: Comparative Performance of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Primary Analytical Standard | Reagent / Research Grade |
| Authority | ISO 17034 Accredited | ISO 9001 / ISO 17025 | Non-accredited |
| Traceability | SI Units (via NIST/BIPM) | Traceable to CRM/Pharmacopeia | None / Internal only |
| Purity Assignment | Mass Balance (HPLC + TGA + KF + ROI) | HPLC Area % (often uncorrected) | HPLC Area % |
| Uncertainty | Explicitly calculated ( | Not provided | Not provided |
| Use Case | Instrument Calibration, Method Validation | Routine QC, Impurity Quantification | Early R&D, Synthesis Starting Material |
| Risk Profile | Low: Defensible in regulatory audits | Medium: Requires in-house verification | High: Unsuitable for GMP release |
Visualizing Metrological Traceability
The following diagram illustrates how a working standard of a TMBA derivative (used daily in the lab) must trace back to a primary realization of the unit to ensure data integrity.
Figure 1: The unbroken chain of comparison connecting a routine HPLC assay to the SI unit.
Technical Deep Dive: Key Derivatives & Impurity Profiling
In medicinal chemistry, the trimethoxybenzoyl moiety is prone to specific degradation pathways, primarily hydrolysis.[1][2]
Case Study: Trimebutine Maleate[2][3][4][5][6]
-
Parent Drug: Trimebutine (Gastrointestinal motility regulator).
-
Mechanism: Hydrolysis of the ester linkage under acidic or alkaline stress.[1]
-
Analytical Challenge: TMBA is highly polar compared to Trimebutine. On a C18 column, TMBA elutes near the void volume (
) if the organic ratio is too high, causing poor resolution from solvent fronts.
Case Study: Reserpine
-
Parent Drug: Reserpine (Indole alkaloid).
-
Key Impurity: 3,4,5-Trimethoxybenzoic acid (formed via hydrolysis) and Reserpic acid.[1]
-
Stability: Reserpine is photosensitive. Reference standards must be stored in amber vials.
Experimental Protocols
Protocol A: Qualification of a Secondary Standard
Objective: To validate a high-purity reagent (Reagent Grade) as a "Working Standard" using a purchased CRM.
Reagents:
-
Standard A (Primary): USP/EP Traceable TMBA Reference Standard.
-
Standard B (Candidate): High-purity TMBA reagent (>99%).
-
Solvent: Methanol (LC-MS Grade).
Workflow:
-
Preparation: Prepare triplicate stock solutions of both Standard A and Standard B at 0.5 mg/mL.
-
System Suitability: Inject Standard A (5 replicates). Requirement: RSD < 0.73% (per USP <621>).
-
Bracketing: Inject sequence:
. -
Calculation:
-
Acceptance: The calculated purity must fall within 98.0% – 102.0% of the label claim.
Protocol B: HPLC Method for TMBA Impurity Profiling
Objective: A robust method to separate TMBA from parent compounds (Trimebutine/Reserpine).
| Parameter | Condition | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard stationary phase; 5µm provides backpressure robustness. |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.5) | Controls ionization of the carboxylic acid on TMBA ( |
| Mobile Phase B | Acetonitrile | Stronger elution strength than Methanol for aromatics. |
| Gradient | 0-5 min: 10% B; 5-20 min: 10% | Initial low organic holds polar TMBA; gradient elutes hydrophobic parent. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV 254 nm | Max absorbance for the trimethoxy-benzene ring. |
| Temp | 30°C | Improves mass transfer and peak shape. |
Workflow Visualization: Impurity Analysis
The following diagram details the decision tree for handling unknown peaks in a TMBA derivative assay.
Figure 2: Analytical decision tree for identifying degradation products in Trimebutine/Reserpine samples.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[5]Link
-
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link
-
BenchChem. (2025).[1][2][4][6] Identifying and characterizing Trimebutine Maleate degradation products in stability studies.Link
-
National Institutes of Health (PubMed). (2002). Quantitative determination of trimebutine maleate and its three metabolites in human plasma by LC-MS/MS.[3]Link
-
European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What Is ISO 17034? - The ANSI Blog [blog.ansi.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-Methylethyl 3,4,5-trimethoxybenzoate
Essential Safety & Handling Guide: 1-Methylethyl 3,4,5-trimethoxybenzoate
A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides a comprehensive operational plan for the safe handling of 1-Methylethyl 3,4,5-trimethoxybenzoate (also known as Isopropyl 3,4,5-trimethoxybenzoate). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols from structurally analogous compounds, such as 3,4,5-trimethoxybenzoic acid and its derivatives, to establish a robust framework for risk mitigation.
The foundational principle of this guide is to treat 1-Methylethyl 3,4,5-trimethoxybenzoate as a hazardous substance, warranting stringent adherence to the personal protective equipment (PPE) and handling procedures outlined herein. The recommendations are predicated on the potential for skin, eye, and respiratory irritation, as indicated by data on similar chemical structures.
Hazard Assessment and Recommended Personal Protective Equipment
Based on the hazard profile of analogous compounds, 1-Methylethyl 3,4,5-trimethoxybenzoate should be handled with caution, assuming it may cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] The following table summarizes the essential PPE for mitigating these risks.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their broad chemical resistance.[4] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2][5] |
| Body | Laboratory coat | A standard lab coat is required to protect the skin and personal clothing from contamination. |
| Respiratory | NIOSH/MSHA-approved respirator | A respirator is recommended if handling the compound in a poorly ventilated area or when generating dust or aerosols.[1][2] |
Operational Plan: From Preparation to Disposal
A systematic approach to handling 1-Methylethyl 3,4,5-trimethoxybenzoate is crucial for minimizing exposure risk. The following workflow provides a step-by-step guide for researchers.
Caption: PPE and Handling Workflow for 1-Methylethyl 3,4,5-trimethoxybenzoate.
-
Preparation and Donning PPE:
-
Ensure a chemical fume hood is operational and accessible.[6]
-
Gather all necessary PPE as outlined in the table above.
-
Inspect gloves for any signs of damage or degradation.
-
Don the laboratory coat, followed by safety goggles and a face shield if necessary. Don gloves last.
-
-
Handling and Experimental Use:
-
Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[6]
-
Avoid generating dust when working with the solid form of the compound.[4]
-
Use appropriate tools for weighing and transferring the chemical to prevent spills.
-
Keep the container tightly closed when not in use.[3]
-
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove PPE in the reverse order of donning, taking care to avoid self-contamination. Remove gloves first, followed by the face shield/goggles, and then the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
-
-
Disposal:
-
All contaminated PPE and chemical waste should be considered hazardous and disposed of in accordance with local, state, and federal regulations.[7][8]
-
Place solid waste in a sealed, labeled container.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[3] Seek medical attention if respiratory symptoms develop.[2]
-
Spill: Evacuate the area and wear appropriate PPE before attempting to clean up.[9] For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[9]
By adhering to these rigorous safety protocols, researchers can confidently handle 1-Methylethyl 3,4,5-trimethoxybenzoate, ensuring a safe and productive laboratory environment.
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 3,4,5-Trimethoxybenzoic acid.
- Santa Cruz Biotechnology. (n.d.). 3,4,5-Trimethoxybenzaldehyde Safety Data Sheet.
- MarkHerb. (n.d.). Safety Data Sheet: Syringic acid.
- MedChemExpress. (2025, September 17). 3,4,5-Trimethoxybenzoic acid Safety Data Sheet.
- Kobo Products, Inc. (2023, October 30). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Tokyo Chemical Industry. (2025, January 15). Safety Data Sheet: Isopropyl Benzoate.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 3,4,5-Trimethoxybenzoic acid.
- Dow. (2012, June 8). Personal Protective Equipment Guidance.
- Metasci. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzyl alcohol.
- MilliporeSigma. (2025, December 28). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 10). Safety Data Sheet: 2,3,4-Trimethoxybenzoic acid.
- Sigma-Aldrich. (n.d.). N-ISOPROPYL-3,4,5-TRIMETHOXYBENZAMIDE.
- Benchchem. (n.d.). Personal protective equipment for handling Isopropyl 5,6-diaminonicotinate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. koboproductsinc.com [koboproductsinc.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. markherb.com [markherb.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
